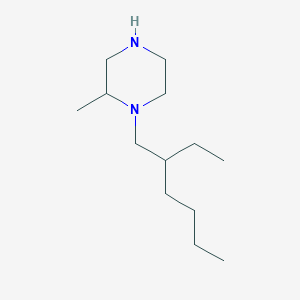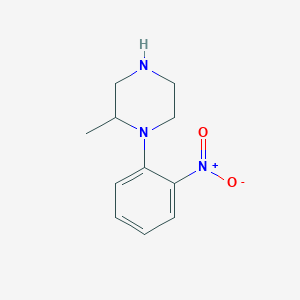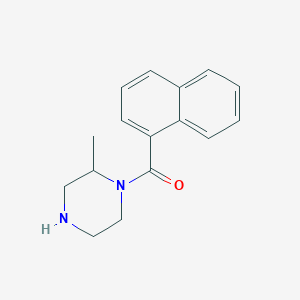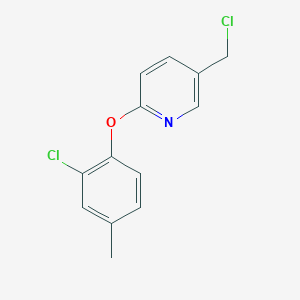
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% (abbreviated as 5-CM-2-CMP) is a compound belonging to the class of heterocyclic compounds. It is a white crystalline solid, with a molecular weight of 275.71 g/mol. 5-CM-2-CMP is widely used in chemical synthesis and has a variety of applications in the fields of medicine, agriculture, and material science.
Applications De Recherche Scientifique
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It has been used as an antioxidant in organic synthesis, as a ligand for transition metal complexes, and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% acts as an antioxidant by scavenging free radicals and preventing further oxidation of the molecule. It also acts as a ligand, forming complexes with transition metals, which can be used in the synthesis of organic compounds. Additionally, it can act as a catalyst, promoting the formation of organic compounds from reactants.
Biochemical and Physiological Effects
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% has been shown to possess antioxidant activity and to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes and to reduce the expression of certain genes. In addition, it has been shown to possess anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% in lab experiments include its low cost, wide availability, and ease of use. Its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% may focus on its use as an antioxidant in food and cosmetic products, its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation, and its utility in the synthesis of organic compounds. Additionally, further research may explore the effects of 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% on the expression of genes and its potential as a ligand for transition metal complexes.
Méthodes De Synthèse
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% can be synthesized by a variety of methods including the reaction of 2-chloro-4-methyl-phenoxy-pyridine and chloromethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. Alternatively, it can also be synthesized by the reaction of 2-chloro-4-methyl-phenoxy-pyridine and N-chlorosuccinimide.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(2-chloro-4-methylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-9-2-4-12(11(15)6-9)17-13-5-3-10(7-14)8-16-13/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWMLAMPPAGJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
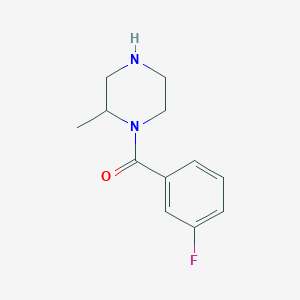
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)
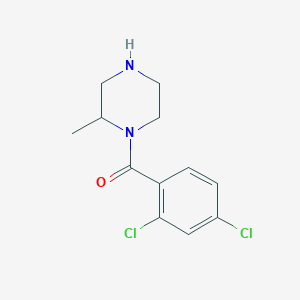
![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
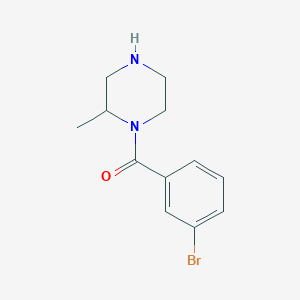

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)
